N-[(1-{[1,1'-BIPHENYL]-4-CARBONYL}PIPERIDIN-4-YL)METHYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE
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Overview
Description
N-[(1-{[1,1’-BIPHENYL]-4-CARBONYL}PIPERIDIN-4-YL)METHYL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE is a complex organic compound featuring a biphenyl structure. Biphenyl compounds are known for their aromatic properties and are widely used in various chemical and industrial applications due to their stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-{[1,1’-BIPHENYL]-4-CARBONYL}PIPERIDIN-4-YL)METHYL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE typically involves multiple steps, including the formation of the biphenyl core and subsequent functionalization. Common synthetic routes include:
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between aryl halides and boronic acids is often used to form the biphenyl core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-[(1-{[1,1’-BIPHENYL]-4-CARBONYL}PIPERIDIN-4-YL)METHYL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The biphenyl structure can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can modify the functional groups attached to the biphenyl core.
Substitution: Electrophilic aromatic substitution reactions are common due to the aromatic nature of the biphenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Catalysts: Palladium (Pd) catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl carboxylic acids, while reduction can lead to biphenyl alcohols.
Scientific Research Applications
N-[(1-{[1,1’-BIPHENYL]-4-CARBONYL}PIPERIDIN-4-YL)METHYL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(1-{[1,1’-BIPHENYL]-4-CARBONYL}PIPERIDIN-4-YL)METHYL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The biphenyl structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity . This interaction can lead to changes in cellular processes, making it a candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Biphenyl: The parent compound, known for its aromatic properties and used in various industrial applications.
4-Methylbiphenyl: A derivative with a methyl group, used in organic synthesis.
4-Acetylbiphenyl: Another derivative with an acetyl group, used in the synthesis of pharmaceuticals.
Uniqueness
N-[(1-{[1,1’-BIPHENYL]-4-CARBONYL}PIPERIDIN-4-YL)METHYL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE is unique due to its complex structure, which combines the biphenyl core with a piperidine ring and an amide group. This combination enhances its reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-phenyl-N-[[1-(4-phenylbenzoyl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N2O2/c35-31(29-15-11-27(12-16-29)25-7-3-1-4-8-25)33-23-24-19-21-34(22-20-24)32(36)30-17-13-28(14-18-30)26-9-5-2-6-10-26/h1-18,24H,19-23H2,(H,33,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSZQZQVDUQJIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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